molecular formula C7H7Br B109313 4-Bromotoluene (Methyl D3) CAS No. 22328-44-5

4-Bromotoluene (Methyl D3)

Cat. No.: B109313
CAS No.: 22328-44-5
M. Wt: 174.05 g/mol
InChI Key: ZBTMRBYMKUEVEU-FIBGUPNXSA-N
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Description

4-Bromotoluene (Methyl D3) is an aromatic organic compound. It is a derivative of toluene, where a bromine atom replaces one of the hydrogen atoms on the methyl group attached to the benzene ring. The “Methyl D3” part indicates that all three hydrogens in the methyl group are replaced with deuterium, a stable isotope of hydrogen. This isotopically labeled version is primarily used in scientific research, particularly in nuclear magnetic resonance spectroscopy.

Mechanism of Action

Mode of Action

4-Bromotoluene undergoes C-O coupling reaction with 2,4-dimethylphenol catalyzed by the CuI/K2CO3/phen system . It also participates in Suzuki coupling reaction with non-fluorescent phenylboronic acid (PBA) in the presence of palladium (II) acetate as a catalyst . Furthermore, it undergoes Palladium catalyzed C-N cross-coupling reaction with piperidine in a microstructured continuous reactor . It has also been reported to undergo Heck reaction with styrene in the presence of in situ generated palladium complexes of phosphine-functionalized N-heterocyclic carbene ligands .

Result of Action

The methyl group may also be partially oxidized to form bromobenzaldehyde .

Action Environment

3 °C and a vapor pressure of 1.15 mm Hg . These properties may influence its stability and efficacy under different environmental conditions.

Preparation Methods

4-Bromotoluene (Methyl D3) can be synthesized through several methods. One common laboratory route involves the diazotization and replacement of p-toluidine. First, aqueous sulfuric acid solution is added to crushed p-toluidine while hot, then cooled to 5°C. Aqueous sodium nitrite solution is slowly added until the starch potassium iodide test paper turns blue .

In industrial settings, 4-Bromotoluene (Methyl D3) can be produced by brominating toluene in the presence of a catalyst. The reaction conditions typically involve the use of bromine and a suitable solvent, such as carbon tetrachloride, under controlled temperature and pressure .

Chemical Reactions Analysis

4-Bromotoluene (Methyl D3) undergoes various chemical reactions, including:

    Halogen Exchange Reactions: The bromine atom can be replaced with other halogens (chlorine, iodine) under specific conditions.

    Friedel-Crafts Reactions: These reactions allow attaching various functional groups to the aromatic ring using catalysts.

    Nitration Reactions: Introducing a nitro group onto the ring using nitric acid mixtures.

Common reagents used in these reactions include halogenating agents, catalysts like aluminum chloride for Friedel-Crafts reactions, and nitric acid for nitration reactions. Major products formed from these reactions include halogenated derivatives, alkylated products, and nitro compounds.

Scientific Research Applications

4-Bromotoluene (Methyl D3) is widely used in scientific research due to its unique properties. In chemistry, it serves as a probe molecule in nuclear magnetic resonance spectroscopy, where the deuterium substitution helps simplify the spectrum by eliminating signals from the protons in the methyl group. This allows for better analysis of other protons in the molecule or surrounding environment.

In biology and medicine, 4-Bromotoluene (Methyl D3) is used in the synthesis of pharmaceuticals, particularly antihypertensive drugs like losartan and irbesartan . It is also employed in the synthesis of ketones by copper/palladium-catalyzed decarboxylative cross-coupling reactions .

In industry, 4-Bromotoluene (Methyl D3) is used as a solvent and starting material for organic synthesis. It is found in paints, paint thinners, glues, and other products .

Comparison with Similar Compounds

4-Bromotoluene (Methyl D3) can be compared with other similar compounds such as:

    2-Bromotoluene: An isomer where the bromine atom is attached to the second position on the benzene ring.

    3-Bromotoluene: An isomer where the bromine atom is attached to the third position on the benzene ring.

    4-Iodotoluene: A compound where the bromine atom is replaced with an iodine atom.

    4-Chlorotoluene: A compound where the bromine atom is replaced with a chlorine atom.

The uniqueness of 4-Bromotoluene (Methyl D3) lies in its deuterium substitution, which provides advantages in nuclear magnetic resonance spectroscopy due to the different magnetic properties of deuterium compared to hydrogen.

Properties

IUPAC Name

1-bromo-4-(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTMRBYMKUEVEU-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701304707
Record name Benzene, 1-bromo-4-(methyl-d3)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22328-44-5
Record name Benzene, 1-bromo-4-(methyl-d3)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22328-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-4-(methyl-d3)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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